molecular formula C11H12N2OS B2406228 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 156118-83-1

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2406228
CAS No.: 156118-83-1
M. Wt: 220.29
InChI Key: HDHVPVLNAAXMFN-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(1,3-benzothiazol-2-yl)-arylamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of methyl groups at the 5 and 6 positions of the benzothiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHVPVLNAAXMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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